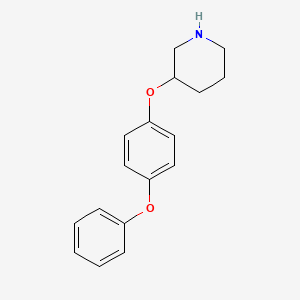

3-(4-Phenoxyphenoxy)piperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-phenoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663035 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-18-1 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperidine Scaffolds in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in medicinal chemistry. ijnrd.orgnih.govnih.gov Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. researchgate.net

The incorporation of a piperidine scaffold can influence a molecule's:

Pharmacokinetic Profile : The piperidine ring can enhance properties like membrane permeability and metabolic stability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Receptor Binding : The three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets such as receptors and enzymes. researchgate.netresearchgate.net

Biological Activity : Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anticancer, antiviral, and antipsychotic effects. ijnrd.orgencyclopedia.pub

The versatility of the piperidine scaffold is evident in the numerous approved drugs and clinical candidates that feature this core structure. nih.govencyclopedia.pub Its ability to serve as a central building block for creating diverse chemical libraries makes it an invaluable tool in the quest for new and improved medicines. asianpubs.org The development of synthetic methodologies to access a wide range of substituted piperidines further underscores its importance in drug discovery programs. larvol.comwhiterose.ac.uk

An Overview of Aryl Ether Moieties in Pharmacologically Active Compounds

Aryl ethers, characterized by an oxygen atom connecting two aryl groups or an aryl and an alkyl group, are another critical functional group in the design of pharmacologically active compounds. numberanalytics.comnumberanalytics.com The presence of an aryl ether linkage can significantly modulate a molecule's biological and physical properties.

Key contributions of the aryl ether moiety include:

Structural Rigidity and Conformation : The ether linkage can introduce a degree of conformational constraint, which can be advantageous for specific binding to a biological target.

Modulation of Physicochemical Properties : Aryl ethers can influence a compound's lipophilicity, solubility, and electronic properties, all of which are critical for its behavior in a biological system. numberanalytics.comnumberanalytics.com The ether oxygen can also act as a hydrogen bond acceptor, contributing to binding interactions. stereoelectronics.org

Metabolic Stability : The ether bond is generally more stable to metabolic degradation compared to other functional groups like esters, which can lead to an improved pharmacokinetic profile. numberanalytics.com

Numerous approved drugs across various therapeutic areas contain the aryl ether motif, highlighting its importance in successful drug design. researchgate.netresearchgate.net The synthesis of aryl ethers is a well-established area of organic chemistry, with various methods available to medicinal chemists. google.com

The Strategic Placement of 3 4 Phenoxyphenoxy Piperidine in Advanced Chemical Synthesis and Drug Discovery

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnection points. The primary disconnection is at the ether linkage connecting the piperidine ring to the phenoxyphenoxy group (Disconnection 1). This bond can be formed through nucleophilic substitution-type reactions, such as the Williamson ether synthesis or the Mitsunobu reaction. This disconnection leads to two key synthons: a 3-hydroxypiperidine (B146073) synthon (A) and a 4-phenoxyphenoxy electrophile or phenol (B47542) (B).

A second key disconnection can be made at the diaryl ether bond within the phenoxyphenoxy moiety (Disconnection 2). This C-O bond is typically formed via cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig C-O coupling. This breaks down synthon (B) into a phenol (or its equivalent) and an aryl halide, leading to simpler precursors like 4-hydroxyphenol (hydroquinone) or 4-halophenol (C) and a phenyl halide (D).

The piperidine ring itself (A) can be derived from the reduction of a corresponding pyridine (B92270) precursor, such as 3-hydroxypyridine. This functional group interconversion (FGI) simplifies the starting material to a readily available aromatic heterocycle. This logical process of working backward from the target molecule allows for the identification of accessible starting materials and the planning of a convergent synthetic route.

Figure 1: Retrosynthetic Analysis of this compound

Key Synthetic Routes to the Piperidine Ring System

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. Its synthesis can be achieved through various methods, including the construction of the ring from acyclic precursors or the modification of pre-existing heterocyclic systems like pyridine.

The formation of the piperidine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. Intramolecular cyclization reactions are a common approach, where a linear molecule containing a nitrogen atom and a suitable electrophilic center are induced to form the six-membered ring. google.com

Methods include:

N-Heterocyclization of Amines with Diols: Primary amines can react with diols in the presence of catalysts, such as iridium complexes, to form cyclic amines in good yields. organic-chemistry.org

Cyclocondensation of Alkyl Dihalides: The reaction of primary amines or hydrazines with alkyl dihalides under basic conditions, often facilitated by microwave irradiation, provides a direct route to the piperidine core. organic-chemistry.org

Reductive Amination of Diketones: The intramolecular reductive amination of 1,5-dicarbonyl compounds is a classic method for constructing the piperidine ring.

Aza-Michael Addition: Intramolecular aza-Michael reactions, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule, can efficiently close the ring to form substituted piperidines. google.com

Table 1: Selected Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| N-Heterocyclization | Primary Amine, Diol | Cp*Ir complex | organic-chemistry.org |

| Cyclocondensation | Primary Amine, Alkyl Dihalide | Base (e.g., K₂CO₃), Aqueous Medium (Microwave) | organic-chemistry.org |

| Intramolecular Aza-Michael Reaction | Amino-α,β-unsaturated ester/ketone | Base (e.g., TBAF, Cs₂CO₃) | google.com |

| Oxidative Amination of Alkenes | Alkene with a tethered amine | Gold(I) or Palladium(II) catalyst | google.comnih.gov |

A highly effective strategy for synthesizing 3-substituted piperidines involves the functionalization of a pre-formed pyridine ring, followed by hydrogenation. This approach benefits from the vast chemistry available for aromatic pyridine systems. A common precursor for 3-hydroxypiperidine is 3-hydroxypyridine, which can be hydrogenated under various conditions. For instance, using a rhodium on carbon (Rh/C) catalyst at elevated hydrogen pressure and temperature can effectively reduce the pyridine ring. google.com

Another approach involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which can then undergo functionalization. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can introduce an aryl or vinyl group at the 3-position of a tetrahydropyridine, which is then further reduced to the piperidine.

For many pharmaceutical applications, controlling the stereochemistry at the C3 position of the piperidine ring is crucial. Several stereoselective methods have been developed to obtain enantiomerically pure 3-substituted piperidines.

Biocatalytic Reduction: The enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through the reduction of N-1-Boc-3-piperidone. derpharmachemica.com This transformation can be carried out using biocatalysts like ketoreductase enzymes or whole-cell systems such as Baker's yeast, which offer high chiral selectivity and operate under environmentally benign conditions. derpharmachemica.com

Chiral Resolution: A classical approach involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent. For example, D-pyroglutamic acid can be used to form a diastereomeric salt with (S)-3-hydroxypiperidine, allowing for its separation from the (R)-enantiomer through crystallization. google.com

Asymmetric Catalysis: Proline-catalyzed α-aminooxylation followed by olefination is another powerful organocatalytic route to achieve high enantiomeric purity in precursors to chiral 3-hydroxypiperidine. tandfonline.com

Construction of the Phenoxyphenoxy Moiety

The 4-phenoxyphenoxy moiety is a diaryl ether, a structural motif found in numerous biologically active compounds. acs.org Its construction relies on the formation of a carbon-oxygen bond between two aromatic rings. The key intermediate for this moiety is 4-phenoxyphenol (B1666991).

Several industrial methods exist for the synthesis of 4-phenoxyphenol: google.comguidechem.com

Parachlorophenol Process: This method involves the reaction of p-chlorophenol with phenol in the presence of a base like potassium hydroxide. google.com

Hydroquinone Process: Hydroquinone can be reacted with an aryl halide to form the diaryl ether.

Diphenyl Ether Process: This involves the functionalization of diphenyl ether itself.

Modern laboratory syntheses of diaryl ethers like 4-phenoxyphenol predominantly rely on metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: This is a classical method involving the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures. scielo.org.mxscielo.org.mx Modern modifications have introduced various ligands that allow the reaction to proceed under milder conditions. organic-chemistry.orgresearchgate.net For example, inexpensive ligands like dimethylglyoxime (B607122) can accelerate the coupling of aryl bromides with phenols in the presence of Cu₂O and Cs₂CO₃. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-O bonds. wikipedia.orgorganic-chemistry.org It typically employs bulky phosphine (B1218219) ligands and can couple a wide range of phenols and aryl halides (or triflates) with high efficiency under relatively mild conditions. researchgate.net

Table 2: Key Reactions for Diaryl Ether Synthesis

| Reaction | Key Components | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Ullmann Condensation | Phenol, Aryl Halide, Copper Catalyst (e.g., CuI, Cu₂O) | High temperatures (100-220°C), Base (e.g., K₂CO₃, Cs₂CO₃) | Cost-effective catalyst; often requires harsh conditions. |

| Buchwald-Hartwig C-O Coupling | Phenol, Aryl Halide/Triflate, Palladium Catalyst, Phosphine Ligand | Milder temperatures, Base (e.g., NaOtBu, Cs₂CO₃) | Broad scope, mild conditions; catalyst can be expensive. |

| SNAr Reaction | Phenol, Electron-deficient Aryl Halide | Base (e.g., DBU), High temperatures (often microwave or flow) | Metal-free; limited to activated aryl halides. beilstein-journals.org |

Coupling Strategies for Assembling this compound

The final step in the synthesis is the formation of the ether linkage between the N-protected 3-hydroxypiperidine ring and the 4-phenoxyphenoxy moiety. This crucial step connects the two major fragments of the molecule.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, N-protected 3-hydroxypiperidine would be deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which would then react with an activated 4-phenoxyphenoxy derivative (e.g., 4-phenoxyphenoxybenzyl halide). However, direct reaction with an unactivated aryl halide is difficult and generally requires the harsh conditions of an Ullmann-type coupling.

Mitsunobu Reaction: The Mitsunobu reaction is an exceptionally useful method for forming esters and ethers, particularly when dealing with complex substrates. wikipedia.org It allows for the condensation of a primary or secondary alcohol with a nucleophile (in this case, 4-phenoxyphenol) under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction is promoted by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereocontrolled syntheses. organic-chemistry.org This would be the preferred method for coupling a chiral 3-hydroxypiperidine with 4-phenoxyphenol to ensure retention of stereochemical integrity.

Table 3: Comparison of Key Coupling Strategies

| Strategy | Reactants | Key Reagents | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 3-Piperidinol-alkoxide, Activated Aryl Halide | Strong Base (e.g., NaH) | Atom economical; often requires harsh conditions for aryl ethers. |

| Mitsunobu Reaction | 3-Hydroxypiperidine, 4-Phenoxyphenol | PPh₃, DEAD or DIAD | Mild, neutral conditions; proceeds with inversion of stereochemistry; generates stoichiometric byproducts. wikipedia.org |

Synthesis of Structurally Related Piperidine and Phenoxyphenoxy Derivatives

The synthesis of analogues of this compound is a strategic endeavor to systematically probe structure-activity relationships (SAR). nih.gov Methodologies are well-established for altering distinct parts of the molecule, allowing for the generation of extensive compound libraries. nih.gov

Modifications on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime target for synthetic elaboration, offering a convenient handle for introducing a variety of substituents. primescholars.com These modifications can significantly influence the compound's properties.

A prevalent method for N-substitution is reductive amination . This process involves the reaction of the free piperidine amine with an aldehyde or ketone in the presence of a reducing agent. For instance, reductive amination with 4-(methyl(propyl)amino)benzaldehyde can be achieved using sodium triacetoxyborohydride (B8407120) to yield the corresponding N-substituted derivative. nih.gov

N-acylation represents another common modification. Two series of 1-methyl-4-(N-aroyl)-piperidinamides were synthesized to explore their biological activities. nih.gov This transformation is typically accomplished by reacting the piperidine with an appropriate aroyl chloride. Similarly, the formation of N-aryl carboxamides has been reported through the reaction of a piperidine derivative with an aryl isocyanate, leading to novel spiro[chromene-2,4'-piperidine] (B8724282) derivatives. nih.gov

Furthermore, N-alkylation with various alkylating agents allows for the introduction of diverse functional groups. N-benzyl and N-(benzofuran-2-ylmethyl) substituents have been successfully introduced onto the piperidine nitrogen. nih.gov

| Modification Type | Substituent Example | Synthetic Method | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) | Alkylation with benzyl bromide | nih.gov |

| N-Alkylation | (Benzofuran-2-ylmethyl) | Alkylation with 2-(chloromethyl)benzofuran | nih.gov |

| Reductive Amination | (4-(methyl(propyl)amino)benzyl) | Reductive amination with 4-(methyl(propyl)amino)benzaldehyde | nih.gov |

| N-Acylation | Aroyl groups | Reaction with aroyl chlorides | nih.gov |

| N-Aryl Carboxamide Formation | Arylureido groups | Reaction with aryl isocyanates | nih.gov |

Variations on the Phenoxyphenoxy Substituents

The phenoxyphenoxy moiety provides a large, lipophilic region that can be chemically altered to modulate interactions with biological targets. Substituents can be introduced onto either of the phenyl rings to explore electronic and steric effects.

A general strategy for synthesizing such analogues involves the nucleophilic substitution of an activated piperidine intermediate with a substituted phenol. nih.gov For example, a piperidine bearing a leaving group like a tosylate or mesylate can be reacted with various phenols in the presence of a base such as cesium carbonate. nih.gov This approach has been used to create derivatives featuring 4-chloro or 4-bromo substituents on the terminal phenyl ring. nih.gov In one study, analogues with 3-phenoxyphenyl and 3-(4-chlorobenzyl)phenyl groups were synthesized to evaluate their biological profiles. nih.gov Other examples from patent literature include the synthesis of a 3-(4-cyanophenoxy)propyl derivative. epo.org

| Substituent | Position | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-Chloro | Terminal Phenyl Ring | 4-Chlorophenol | nih.gov |

| 4-Bromo | Terminal Phenyl Ring | 4-Bromophenol | nih.gov |

| 3-Phenoxy | Proximal Phenyl Ring | 3-Phenoxyphenol | nih.gov |

| 4-Cyano | Terminal Phenyl Ring | 4-Cyanophenol | epo.org |

Analogues with Modified Linker Chains

One common strategy is to replace flexible alkyl linkers with more rigid, semi-rigid groups like benzene (B151609) or naphthalene (B1677914) moieties. nih.gov This modification can reduce the conformational degrees of freedom, potentially leading to higher affinity for a target receptor. nih.gov

Another frequent modification involves altering the length and composition of the linker. A widely used analogue contains a methylene (B1212753) bridge between the piperidine ring and the ether oxygen, forming a -(CH2)O- linker. nih.gov This piperidine-methanol derivative is often synthesized by coupling N-Boc-4-hydroxymethylpiperidine with the desired phenol via a Mitsunobu reaction. nih.gov

Isosteric replacement of the ether oxygen is also a viable strategy. For example, replacing the ether oxygen with a nitrogen isostere is a potential modification explored in SAR studies. nih.gov The synthesis of piperidine alkaloids has also utilized cross-metathesis reactions to construct linker chains, demonstrating an advanced method for linker modification. researchgate.net

| Linker Type | Description | Synthetic Approach | Reference |

|---|---|---|---|

| Direct Ether Linkage (-O-) | Direct connection from piperidine ring to phenoxyphenoxy group. | Nucleophilic substitution with a hydroxypiperidine. | nih.gov |

| Methylene Ether Linkage (-CH2-O-) | A methylene group connects the piperidine ring to the ether oxygen. | Mitsunobu coupling or Williamson ether synthesis with a piperidine-methanol derivative. | nih.gov |

| Rigid Aromatic Linker (-O-Aryl-) | Replacement of a flexible alkyl chain with a rigid aromatic group. | Etherification process using a di-functionalized aromatic linker. | nih.gov |

| Nitrogen Isostere | Replacement of the ether oxygen with a nitrogen atom. | Explored as part of SAR studies. | nih.gov |

Nuclear Magnetic Resonance Spectroscopy (NMR) Applied to this compound and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions:

Aromatic Region (approx. 6.8 - 7.4 ppm): The nine protons of the two phenyl rings would appear in this region. The protons on the phenoxy-substituted ring would likely show a complex splitting pattern due to their differing chemical environments. The protons of the terminal phenyl group would also contribute to this complex multiplet structure.

Piperidine Ring Protons (approx. 2.5 - 3.8 ppm): The protons on the piperidine ring would show characteristic signals. The proton at the C3 position, being attached to the oxygen atom, would be shifted downfield. The protons on the nitrogen atom and the adjacent carbons (C2 and C6) would also have distinct chemical shifts, which can be influenced by the solvent and pH. rsc.org Titration studies on related piperidine derivatives show that protonation of the piperidine nitrogen significantly affects the chemical shifts of nearby protons. acs.orgnih.gov

N-H Proton: The proton on the nitrogen atom of the piperidine ring would appear as a broad singlet, and its chemical shift would be highly dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information:

Aromatic Carbons (approx. 115 - 160 ppm): The twelve carbons of the two phenyl rings would be observed in this range. The carbons attached to the ether oxygens would be the most downfield.

Piperidine Ring Carbons (approx. 40 - 80 ppm): The C3 carbon, bonded to the phenoxy group, would be the most downfield of the piperidine carbons. The carbons adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H's | 6.8 - 7.4 (m) | 115 - 160 |

| Piperidine C3-H | ~4.0 - 4.5 (m) | ~70 - 80 |

| Piperidine CH₂'s | ~1.5 - 3.5 (m) | ~20 - 55 |

| Piperidine N-H | Variable (broad s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and elemental formula. acs.orgnih.govresearchgate.net

The molecular formula of this compound is C₁₇H₁₉NO₂, corresponding to a molecular weight of approximately 269.34 g/mol . HRMS would be able to confirm this with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The subsequent fragmentation of this ion provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation pattern of this compound would be expected to arise from the cleavage of its key bonds. chemguide.co.uklibretexts.orglibretexts.org

Expected Fragmentation Pathways:

Cleavage of the C-O ether bond: Fragmentation of the ether linkages is a common pathway. This could lead to the formation of ions corresponding to the phenoxy radical, the piperidin-3-ol radical cation, or related fragments.

Fragmentation of the piperidine ring: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of specific fragments. libretexts.orgnih.gov This is a characteristic fragmentation pattern for aliphatic amines.

Loss of the phenoxy group: Cleavage of the bond between the piperidine ring and the phenoxy group would result in a fragment ion corresponding to the protonated piperidine ring and a neutral phenoxy radical.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 269 | [C₁₇H₁₉NO₂]⁺ | Molecular Ion |

| 184 | [C₁₂H₈O₂]⁺ | Loss of piperidine |

| 176 | [C₁₁H₁₄NO]⁺ | Cleavage of the phenyl-O bond |

| 93 | [C₆H₅O]⁺ | Phenoxy ion |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.comlibretexts.org The IR spectrum of this compound would show characteristic absorption bands corresponding to its constituent functional groups.

Key IR Absorption Bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperidine ring. libretexts.orglibretexts.org

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would be characteristic of the C-H stretching vibrations of the aromatic rings. libretexts.org

C-H Aliphatic Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the aliphatic piperidine ring. libretexts.orglibretexts.org

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region would be due to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Ether Stretch: Strong, characteristic absorption bands in the range of 1200-1250 cm⁻¹ would confirm the presence of the aryl ether (C-O-C) linkages. wpmucdn.com

C-N Stretch: An absorption in the region of 1000-1250 cm⁻¹ would be indicative of the C-N stretching vibration of the piperidine ring.

An FTIR spectroscopic study on piperidine and its derivatives has shown how substituents can influence the vibrational frequencies. nih.gov For this compound, the large phenoxyphenoxy group would likely cause subtle shifts in the characteristic piperidine bands compared to the unsubstituted molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

| Aryl Ether (C-O-C) | Stretch | 1200 - 1250 | Strong |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. ksu.edu.salibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom, bond lengths, and bond angles. libretexts.org

While a crystal structure for this compound has not been reported in the provided search results, studies on analogous piperidine derivatives provide insight into the likely solid-state conformation. acs.orgnih.govmdpi.comresearchgate.netmdpi.com For instance, X-ray diffraction studies on other piperidine-containing compounds have detailed the chair conformation of the piperidine ring and the orientation of its substituents. researchgate.netmdpi.com

If a single crystal of this compound were obtained, X-ray analysis would provide:

Confirmation of Connectivity: Unequivocally confirming the atomic connections.

Stereochemistry: Determining the relative stereochemistry of the substituent on the piperidine ring.

Conformation: Revealing the preferred conformation of the piperidine ring (e.g., chair, boat) and the torsion angles of the phenoxyphenoxy group.

Intermolecular Interactions: Elucidating how the molecules pack in the crystal lattice, including any hydrogen bonding involving the piperidine N-H group and π-stacking interactions between the aromatic rings.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.)

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | e.g., a=10.1, b=8.5, c=15.2 |

| α, β, γ (°) | Unit cell angles. | e.g., α=90, β=105.2, γ=90 |

| Z | Number of molecules per unit cell. | 4 |

| Key Bond Lengths (Å) | e.g., C-O, C-N, C-C | - |

| Key Bond Angles (°) | e.g., C-O-C, C-N-C | - |

Computational and in Silico Investigations of 3 4 Phenoxyphenoxy Piperidine

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. oamjms.eu This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a biological target. For 3-(4-Phenoxyphenoxy)piperidine, docking studies would be essential to identify its potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex.

In studies of analogous piperidine-based ligands, molecular docking has been successfully used to investigate their binding to targets like the histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov These simulations revealed that the protonated piperidine (B6355638) moiety is often crucial for forming essential salt bridge interactions with acidic residues, like glutamic acid (Glu) or aspartic acid (Asp), in the receptor's binding pocket. nih.gov For this compound, docking simulations would aim to identify similar critical interactions. The large phenoxyphenoxy group would be analyzed for its fit within hydrophobic pockets of the receptor.

Illustrative Data: Molecular Docking Results Below is an example of how data from a molecular docking study of this compound against a hypothetical receptor might be presented.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -9.5 | Asp110, Tyr320, Phe280 | Salt Bridge, Hydrogen Bond, π-π Stacking |

| Hypothetical Receptor B | -8.2 | Trp86, Val125, Leu310 | Hydrophobic, van der Waals |

| Hypothetical Receptor C | -7.1 | Glu172, Ser117 | Salt Bridge, Hydrogen Bond |

This table is for illustrative purposes only and does not represent real experimental data.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex and to observe conformational changes in both the ligand and the protein. rsc.org An MD simulation of the this compound-receptor complex would involve simulating the movements and interactions of all atoms in the system for a specific period, typically nanoseconds to microseconds.

This analysis would reveal the stability of key interactions identified in docking, such as the persistence of hydrogen bonds or the flexibility of the phenoxyphenoxy tail within the binding pocket. nih.gov Research on similar phenoxyethyl piperidine derivatives has used MD simulations to understand how ligands induce or adapt to conformational changes in the receptor structure, providing a more realistic view of the binding event than static docking alone. nih.gov

Illustrative Data: Molecular Dynamics Stability Metrics This table illustrates the type of data generated from an MD simulation to assess the stability of a ligand-protein complex.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) | Number of H-Bonds (Ligand-Protein) |

| 0 | 0.0 | 0.0 | 3 |

| 25 | 1.2 | 1.5 | 2-4 |

| 50 | 1.4 | 1.6 | 2-3 |

| 75 | 1.3 | 1.5 | 3-4 |

| 100 | 1.5 | 1.7 | 2-3 |

This table is for illustrative purposes only and does not represent real experimental data. RMSD (Root Mean Square Deviation) measures the average distance between the atoms of superimposed structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To perform a QSAR study that includes this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. uninsubria.it Various molecular descriptors (physicochemical, topological, electronic) would be calculated for each compound.

Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that correlates these descriptors with activity. nih.gov Although no specific QSAR model for this compound is published, studies on other substituted phenylpiperidines have shown that descriptors related to the physicochemical character and position of substituents are critical for activity. nih.gov Such a model could predict the activity of new, unsynthesized derivatives and guide the optimization of the lead structure. nih.gov

Prediction of Biological Activity Spectra (PASS) Analysis

PASS (Prediction of Activity Spectra for Substances) is an in silico tool that predicts the likely biological activities of a compound based on its chemical structure. cyberleninka.ru The prediction is based on a large database of known active compounds. The result is presented as a list of potential activities with a corresponding probability for the compound to be "active" (Pa) or "inactive" (Pi).

A PASS analysis of this compound would provide a broad overview of its potential pharmacological effects, such as enzyme inhibition, receptor antagonism, or antimicrobial activity. cyberleninka.ru This can help prioritize experimental testing and uncover novel therapeutic applications. For example, PASS analysis of other novel piperidine derivatives has suggested potential uses in treating central nervous system diseases or as anti-inflammatory agents. mdpi.com

Illustrative Data: PASS Prediction Results The following table is an example of a PASS prediction report for this compound.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Membrane permeability inhibitor | 0.850 | 0.005 |

| Antihypertensive | 0.765 | 0.021 |

| CYP2D6 inhibitor | 0.710 | 0.033 |

| Antifungal | 0.650 | 0.045 |

This table is for illustrative purposes only and does not represent real experimental data.

In Silico Target Prediction and Pathway Analysis

Beyond general activity prediction, in silico tools can predict specific molecular targets for a given compound. creative-biolabs.com Methods like chemical similarity searching, machine learning, and panel docking screen the compound's structure against databases of known protein targets. creative-biolabs.comactamedica.org For this compound, these tools could identify potential binding proteins, such as G-protein coupled receptors (GPCRs), kinases, or ion channels.

Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved. This helps to hypothesize the compound's mechanism of action and potential therapeutic effects or side effects. For instance, if a predicted target is part of an inflammatory signaling pathway, it would suggest a potential anti-inflammatory role for the compound. actamedica.org

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. asianpubs.org The piperidine ring typically exists in a chair conformation, but the presence of bulky substituents can influence its geometry. asianpubs.org The flexible ether linkage and the two phenyl rings of the phenoxyphenoxy group also have multiple rotational bonds, leading to a large conformational space.

Energy minimization studies, using methods like molecular mechanics, are performed to calculate the potential energy of different conformations and identify the most stable ones. researchgate.net Understanding the preferred 3D shape of this compound is crucial, as this "bioactive conformation" is the one that fits into the receptor's binding site to elicit a biological response.

Pharmacological Characterization and Receptor Ligand Profiling

Receptor Binding Affinity Studies

Binding affinity studies are fundamental in pharmacology to determine the strength of the interaction between a ligand and a receptor. For 3-(4-Phenoxyphenoxy)piperidine and its analogs, these studies have primarily focused on dopamine (B1211576), histamine (B1213489), and sigma receptors, with some data available for other neurotransmitter systems.

While direct binding data for this compound at dopamine receptors is not extensively available in the public domain, research on structurally related compounds provides valuable insights. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent antagonists of the dopamine D4 receptor. nih.govchemrxiv.orgnih.govchemrxiv.orgresearchgate.net For instance, one analog in this series demonstrated an exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM and showed high selectivity (over 2000-fold) against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.orgnih.gov Another study on novel piperidine-based ligands as potential treatments for glioblastoma highlighted derivatives with high D4 receptor affinity (pKi up to 8.82). mdpi.com These findings suggest that the piperidine (B6355638) scaffold, a core component of this compound, is a viable framework for achieving high affinity at the D4 receptor.

Table 1: Dopamine D4 Receptor Binding Affinity of Related Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine analog (14a) | Dopamine D4 | 0.3 nM | chemrxiv.orgnih.gov |

| 4-phenyl-1,2,3,6-tetrahydropyridine analog (19) | Dopamine D4 | pKi = 8.82 | mdpi.com |

| 3,4-difluorophenoxy analog (8b) | Dopamine D4 | 5.5 nM | chemrxiv.org |

Note: The data in this table is for structurally related compounds, not this compound itself.

The histamine H3 receptor has been a significant focus of research for compounds with a phenoxypiperidine structure. Studies have revealed that these compounds can act as potent H3 receptor antagonists or inverse agonists. wikipedia.org A closely related analog, 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76), has shown good affinity for the human H3 receptor with a Ki of 22 ± 3 nM. uj.edu.pl Another study on dual-acting ligands identified 1-(3-(4-Phenoxyphenoxy)propyl)piperidine, which differs by a propyl linker, as having high affinity for the H3 receptor. nih.govacs.orgresearchgate.net The development of multiple-active ligands has incorporated the N-(3-phenoxypropyl)piperidine pharmacophore for its H3 receptor antagonist properties, with one such derivative showing a Ki of 14 nM. semanticscholar.org Research on a series of phenoxypiperidine pyridazin-3-one derivatives further supports the role of this scaffold in potent H3 receptor antagonism. wikipedia.org

Table 2: Histamine H3 Receptor Binding Affinity of Related Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) | Histamine H3 | 22 ± 3 nM | uj.edu.pl |

| ST-2300 (Pimavanserin derivative) | Histamine H3 | 14 nM | semanticscholar.org |

Note: The data in this table is for structurally related compounds, not this compound itself.

The sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are recognized as important targets for various centrally acting drugs. The piperidine moiety is a common feature in many high-affinity sigma receptor ligands. sigmaaldrich.comsigmaaldrich.com Research on dual histamine H3 and sigma-1 receptor ligands has shown that piperidine-based compounds can exhibit significant affinity for both sigma-1 and sigma-2 receptors. nih.govacs.orgresearchgate.net In one study, a series of 16 new ligands based on a piperidine core showed significant activity at both sigma receptor subtypes, with some compounds displaying Ki values in the low nanomolar range for the sigma-1 receptor. nih.govacs.orgresearchgate.net For instance, some 4-pyridylpiperidine derivatives were more potent at sigma-1 receptors (Ki = 3.3-5.6 nM) and sigma-2 receptors (Ki = 4-29 nM) compared to unsubstituted piperidines. nih.govacs.org The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to be neuroprotective. nih.gov

Table 3: Sigma Receptor Binding Affinities of Related Piperidine Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-pyridylpiperidine derivative (14) | Sigma-1 | 3.3 nM | nih.govacs.org |

| 4-pyridylpiperidine derivative (14) | Sigma-2 | 29 nM | nih.govacs.org |

| Piperazine (B1678402) derivative (16) | Sigma-1 | 7.6 nM | nih.govacs.org |

Note: The data in this table is for structurally related compounds, not this compound itself.

Beyond the dopamine, histamine, and sigma receptors, the phenoxypiperidine scaffold has been explored for its interaction with other neurotransmitter systems. For example, a study on a piperazine analog, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), which shares structural similarities, revealed a high affinity for 5-HT1A serotonin (B10506) receptors, while showing much lower affinity for 5-HT2, benzodiazepine, dopamine D-2, and alpha 2-adrenergic receptors. nih.gov The histamine H3 receptor, as a presynaptic heteroreceptor, modulates the release of several other neurotransmitters, including acetylcholine, GABA, dopamine, serotonin, and noradrenaline, suggesting that H3R ligands could have broad indirect effects on neurotransmission. cresset-group.com The phenylpiperidine chemical class, in general, is known for a wide range of pharmacological effects on the central nervous system. wikipedia.org

Enzyme Inhibition Assays (e.g., MenA)

Enzyme inhibition is another important aspect of a compound's pharmacological profile. Research into piperidine derivatives has identified them as potential inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Analogs featuring a 3-phenoxyphenyl substituent were evaluated and showed favorable activity. nih.gov In these studies, potent inhibitors of MenA were identified with IC50 values in the range of 13–22 μM. nih.gov Additionally, a related compound, (S)-2-((4-phenoxyphenoxy)methyl)piperidine, has been reported to inhibit Leukotriene A4 hydrolase with an IC50 of 286 nM. idrblab.net

Table 4: Enzyme Inhibitory Activity of Related Piperidine Derivatives

| Compound | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Novel MenA Inhibitors (general) | MenA | 13–22 µM | nih.gov |

Note: The data in this table is for structurally related compounds, not this compound itself.

Ion Channel Modulation Studies (e.g., Calcium Channels, Sodium Channels)

The modulation of ion channel activity is a mechanism of action for many therapeutic agents. While specific data on the direct effects of this compound on ion channels are scarce, the broader class of piperidine-containing compounds has been associated with the modulation of both calcium and sodium channels. For instance, certain piperidine compounds have been investigated as calcium channel antagonists. nih.gov Similarly, various toxins and therapeutic molecules are known to modulate the activity of voltage-gated sodium channels, and some of these contain heterocyclic structures. mdpi.com Pumiliotoxin B, an alkaloid with a different structure but known to modulate sodium channels, highlights the potential for complex organic molecules to interact with these targets. nih.gov However, without direct experimental evidence, the activity of this compound at these channels remains speculative.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound This compound regarding its in vitro functional assays or its protonation state and basicity in biological environments.

Searches for functional data such as agonism, antagonism, or allosteric modulation, as well as physicochemical properties like pKa and basicity for this exact molecule, did not yield any specific research findings or data tables. The scientific literature details the pharmacological characterization of structurally related piperidine derivatives, but the data is not applicable to the specific compound requested. Therefore, the sections on for this compound cannot be completed.

Structure Activity Relationship Sar Studies of 3 4 Phenoxyphenoxy Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Activity

Substitutions on the piperidine ring of compounds structurally related to 3-(4-phenoxyphenoxy)piperidine have been shown to significantly modulate their pharmacological profiles. These modifications can influence potency, selectivity, and efficacy at various biological targets.

N-substitution on the piperidine ring is a common strategy to alter the pharmacological properties of piperidine-containing ligands. In a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, modifications at the N-3 position were optimized using computational models to prioritize the synthesis of compounds with enhanced activity. This led to the development of a triazole-substituted analogue that demonstrated high affinity and potent agonism at the Nociceptin (NOP) receptor, along with antinociceptive and antiallodynic effects in rodent models nih.gov. This suggests that the introduction of specific substituents on the piperidine nitrogen of this compound could be a key area for SAR exploration.

Furthermore, the introduction of alkyl groups on the piperidine ring can also have a profound effect. For instance, in a series of phenoxyalkylpiperidines, increasing the degree of methylation on the piperidine ring led to a progressive decrease in affinity for the sigma-1 (σ1) receptor. This indicates that steric hindrance around the piperidine nitrogen can negatively impact binding to certain receptors.

The position and nature of substituents on the piperidine ring are critical. In the development of μ-opioid receptor (MOR) agonists based on a 3-substituted piperidine scaffold, it was found that the substituent pattern on the piperidine ring, in conjunction with other molecular features, played a pivotal role in both binding affinity and selectivity nih.gov.

Role of the Phenoxyphenoxy Moiety in Ligand-Target Interactions

The phenoxyphenoxy moiety is a significant structural feature of this compound, and its interactions with target receptors are likely to be a primary determinant of the compound's biological activity. This diaryl ether structure provides a specific size, shape, and electronic distribution that can engage in various types of interactions with a receptor's binding pocket.

In studies of related 3-phenoxypropyl piperidine analogues, the exploration of the 3-phenoxypropyl region led to the identification of several potent and selective NOP receptor agonists nih.gov. This highlights the importance of the phenoxy group and its spatial relationship to the piperidine ring for receptor recognition.

Modifications to the phenoxy ring itself can fine-tune the pharmacological activity. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, substitutions on the phenyl ring of the phenoxymethyl (B101242) group had a significant impact on dopamine (B1211576) D4 receptor affinity. The introduction of electron-withdrawing or electron-donating groups, as well as their position on the ring, could either enhance or diminish binding affinity.

Influence of Linker Region Modifications

The ether linkage and the aliphatic chain connecting the phenoxyphenoxy group to the piperidine ring constitute the linker region of this compound. Modifications to this linker can alter the molecule's flexibility, conformation, and the distance between the key pharmacophoric elements, thereby influencing its interaction with a biological target.

In a study of alkyl/phenylalkyl piperidine analogues, the linker between the piperidine ring and a phenyl ring was identified as a crucial factor for binding affinity and selectivity at opioid receptors nih.gov. The length and rigidity of this linker can dictate the optimal positioning of the terminal aromatic ring within the receptor's binding site.

Stereochemical Implications for Receptor Binding and Efficacy

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(4-phenoxyphenoxy)piperidine. It is well-established in pharmacology that enantiomers can exhibit different affinities, efficacies, and even different types of activity at the same receptor.

For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S)-enantiomer was found to be a more potent and highly selective μ-opioid receptor agonist compared to its (3S, 4R)-enantiomer nih.gov. This highlights the critical role of stereochemistry in determining the biological activity of 3-substituted piperidine derivatives. The specific three-dimensional arrangement of the substituents on the piperidine ring is crucial for optimal interaction with the chiral environment of the receptor's binding pocket.

The synthesis of enantiomerically pure forms of this compound would be essential to fully characterize its pharmacological profile and to identify the more active enantiomer.

Design and Synthesis of SAR-Driven Analogues

The insights gained from SAR studies of related compounds provide a rational basis for the design and synthesis of novel analogues of this compound with potentially improved pharmacological properties.

Based on the available data for similar scaffolds, several strategies for the design of new analogues can be proposed. For instance, systematic modification of the substituents on the terminal phenyl ring of the phenoxyphenoxy moiety could be explored to probe for additional hydrophobic or hydrogen-bonding interactions within the receptor binding site.

Furthermore, the synthesis of a library of N-substituted derivatives of this compound, incorporating a variety of alkyl, aryl, and heterocyclic groups, could lead to the discovery of compounds with enhanced potency and selectivity nih.gov. The synthesis of conformationally restricted analogues could also provide valuable information about the bioactive conformation of the molecule.

The general approach to synthesizing such analogues would likely involve the coupling of a suitably protected 3-hydroxypiperidine (B146073) with a 4-phenoxyphenol (B1666991) derivative, followed by modification of the piperidine nitrogen or other positions on the scaffold.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Mechanisms of Action

While direct studies on 3-(4-Phenoxyphenoxy)piperidine are limited, research on analogous compounds, particularly phenoxyalkylpiperidines and phenoxymethylpiperidines, provides a strong basis for understanding its potential molecular targets. These studies predominantly point towards interactions with the sigma-1 (σ1) receptor and the dopamine (B1211576) D4 receptor (D4R).

Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ1 receptor, a unique intracellular protein chaperone involved in various cellular functions. uniba.itresearchgate.netnih.gov The affinity of these compounds for the σ1 receptor can be in the subnanomolar range, suggesting a potent interaction. nih.govuniba.it Structure-activity relationship (SAR) studies have shown that modifications to the piperidine (B6355638) ring and the phenoxy moiety can significantly impact binding affinity. uniba.it For instance, increasing the degree of methylation on the piperidine ring tends to decrease σ1 receptor affinity. uniba.it

Furthermore, the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which is structurally related to this compound, has been investigated for its antagonist activity at the dopamine D4 receptor. nih.govd-nb.infochemrxiv.orgnih.govchemrxiv.org Certain analogues within this class exhibit exceptional binding affinity for the D4 receptor, with Ki values as low as 0.3 nM, and show remarkable selectivity over other dopamine receptor subtypes. nih.govnih.govchemrxiv.org

| Compound Class | Analogue | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Phenoxyalkylpiperidines | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.34 - 1.18 |

| Phenoxyalkylpiperidines | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 | 0.89 - 1.49 |

| 4,4-difluoro-3-(phenoxymethyl)piperidines | Analogue with 4-cyanophenoxy group | Dopamine D4 | 1.7 |

| 4,4-difluoro-3-(phenoxymethyl)piperidines | Analogue with 3,4-difluorophenoxy group | Dopamine D4 | 2.7 |

| 4,4-difluoro-3-(phenoxymethyl)piperidines | Analogue 14a | Dopamine D4 | 0.3 |

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a G-protein-coupled receptor (GPCR) is known to induce conformational changes that are critical for receptor activation and downstream signaling. frontiersin.orgyoutube.com Although direct structural data for this compound is not available, the behavior of other piperidine-based ligands provides insight into this process.

Upon stimulation, GPCRs undergo a conformational switch that facilitates their coupling with cytosolic signal-transducing proteins. frontiersin.org Small-molecule CD4-mimetic compounds containing a piperidine scaffold, for example, trigger conformational changes in the HIV-1 envelope glycoproteins by engaging a highly conserved cavity. nih.gov These changes are crucial for the exposure of epitopes that can be targeted by the immune system. nih.gov

Signaling Pathway Modulation by this compound and Analogues

The biological effects of piperidine-containing compounds are often mediated through the modulation of intracellular signaling pathways. A prominent example is piperine (B192125), a natural alkaloid containing a piperidine moiety, which has been shown to influence key signaling cascades such as the PI3K/Akt and MAPK pathways. mdpi.combohrium.comcitedrive.comnih.gov

Studies have demonstrated that piperine can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a concentration-dependent manner. mdpi.comnih.gov Concurrently, it can increase the phosphorylation of p38 and ERK, which are components of the MAPK signaling pathway. mdpi.com This differential modulation of signaling pathways can lead to significant cellular outcomes, including the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.govnih.gov The suppression of the PI3K/Akt pathway and the activation of the ERK pathway appear to be key mechanisms underlying the pro-apoptotic effects of piperine. mdpi.com

Given the structural similarity, it is conceivable that this compound could also exert its biological effects by modulating these or other related signaling pathways.

| Signaling Pathway | Key Protein | Effect of Piperine |

|---|---|---|

| PI3K/Akt | p-Akt | Suppression of phosphorylation |

| MAPK | p-p38 | Increased phosphorylation |

| MAPK | p-ERK | Increased phosphorylation |

| MAPK | p-JNK | Reduced phosphorylation |

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism of receptor regulation where a ligand binds to a site topographically distinct from the orthosteric (primary) binding site. nih.govnih.govacs.org This interaction can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govacs.org Several piperidine and piperazine (B1678402) derivatives have been identified as allosteric modulators of various GPCRs.

For instance, N-acyl-N′-arylpiperazines have been developed as NAMs of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.govnih.gov These compounds block the mobilization of calcium induced by glutamate, demonstrating their inhibitory effect. nih.gov Similarly, certain peptidomimetics based on a spiro bicyclic lactam scaffold, which includes a piperidine-like structure, have been shown to act as both positive and negative allosteric modulators of the dopamine D2 receptor. nih.gov These modulators can either increase or decrease the binding of dopamine agonists to the receptor. nih.gov

The ability of piperidine-containing scaffolds to function as allosteric modulators suggests that this compound could also potentially interact with its target receptors in an allosteric manner. This could provide a mechanism for fine-tuning the physiological response to endogenous ligands, offering a more nuanced approach to therapeutic intervention compared to traditional orthosteric agonists or antagonists. nih.govyoutube.com

Preclinical Pharmacological Activity and Therapeutic Potential

Studies in Cellular Models of Disease (e.g., L-DOPA-induced dyskinesias)

Long-term L-DOPA therapy for Parkinson's disease often leads to the development of L-DOPA-induced dyskinesias (LID), a form of abnormal involuntary movement. Research into the underlying mechanisms of LID has highlighted the involvement of the dopamine (B1211576) D4 receptor. Consequently, D4 receptor antagonists are considered valuable tools for studying D4 receptor signaling in cellular models of LID.

In the context of piperidine-containing compounds, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and evaluated as dopamine D4 receptor antagonists. While these compounds demonstrated high affinity and selectivity for the D4 receptor, they were also characterized by poor microsomal stability and high plasma protein binding, which are important considerations for drug development chemrxiv.org.

Cellular models used to study Parkinson's disease and LID often involve the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration nih.govbarrowneuro.org. These models are crucial for understanding the cellular and molecular changes that occur during disease progression and for evaluating the therapeutic potential of new compounds researchgate.netnih.gov.

Investigational Applications in Central Nervous System Disorders

The piperidine (B6355638) moiety is a key structural feature in many compounds investigated for central nervous system (CNS) disorders.

Alzheimer's Disease: The histamine (B1213489) H3 receptor, which is highly expressed in the CNS, is a target for the treatment of various cognitive disorders, including Alzheimer's disease nih.gov.

Schizophrenia: Animal models of schizophrenia can be induced by the administration of N-methyl-D-aspartic acid (NMDA) receptor antagonists like phencyclidine (PCP) researchgate.netnih.govnih.govmpg.de. These models are used to evaluate the efficacy of potential antipsychotic drugs researchgate.net.

Depression and Anxiety: The antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has been assessed using the reserpine (B192253) interaction test in mice. Certain compounds in this series showed biological activity comparable to the antidepressant drug viloxazine (B1201356) nih.gov.

Nociception and Neuropathic Pain: Piperidine-based compounds have been developed as dual-acting histamine H3 and sigma-1 receptor ligands for the treatment of nociceptive and neuropathic pain nih.govacs.orgnih.gov. A structurally related compound, 1-(3-(4-Phenoxyphenoxy)propyl)piperidine Oxalate, has been synthesized and characterized in this context nih.govacs.org.

Potential in Other Therapeutic Areas

The therapeutic applications of piperidine derivatives extend beyond CNS disorders.

Cancer: Both piperine (B192125), a naturally occurring piperidine alkaloid, and other synthetic piperidine derivatives have been investigated for their anticancer properties frontiersin.orgresearchgate.netnih.govmdpi.com. These compounds have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines frontiersin.org.

Antimicrobial and Antiviral: Various N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral activity, with some showing efficacy against influenza H1N1 virus researchgate.net. Additionally, certain 1,4,4-trisubstituted piperidines have demonstrated the ability to block coronavirus replication in vitro mdpi.com. While some piperidine derivatives have shown moderate antiviral activity against viruses like Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1), the specific compound 3-(4-Phenoxyphenoxy)piperidine has not been explicitly studied in this context nih.gov. Flavonoids are another class of compounds that have been investigated for their antiviral properties against various viruses, including influenza and coronaviruses mdpi.com.

Pharmacokinetic Considerations in Preclinical Models

The pharmacokinetic properties of a drug candidate, including its metabolic stability and plasma protein binding, are critical for its development.

Metabolic Stability: The metabolic stability of a compound is often assessed in vitro using liver microsomes. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine D4 receptor antagonists were found to have poor microsomal stability chemrxiv.org.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. The binding of a non-imidazole histamine H3 antagonist, 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, to bovine serum albumin was studied in vitro, with results indicating that the protein binding near the saturation level was approximately 80% uj.edu.pl. Another piperidine analog, MNP001, was found to be highly bound to plasma proteins nih.gov. The fraction of a drug that is unbound in plasma (fu) is a key parameter in pharmacokinetics, and its accurate determination is crucial, especially for highly bound compounds nih.govresearchgate.net.

Future Research Directions and Translational Perspectives

Optimization Strategies for Enhanced Potency and Selectivity

The potency and selectivity of compounds derived from the 3-(4-phenoxyphenoxy)piperidine core are intricately linked to their structural modifications. Structure-activity relationship (SAR) studies on related scaffolds, such as the 4,4-difluoro-3-(phenoxymethyl)piperidine ethers, have provided valuable insights into key molecular interactions.

Systematic modifications of the phenoxy group have demonstrated a significant impact on binding affinity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs targeting the Dopamine (B1211576) D4 receptor, the substitution pattern on the terminal phenyl ring was crucial for potency. The introduction of fluorine atoms at the 3 and 4 positions of the phenoxy ring led to a compound with high potency (Ki = 5.5 nM). nih.govnih.gov Conversely, replacing the phenoxy group with various heterocyclic ethers resulted in a significant decrease in binding affinity. nih.govnih.gov

Further optimization has been explored by introducing different substituents on the phenoxy ring. Electron-withdrawing groups, such as a cyano group, have been shown to influence activity, with the position of the substituent being a critical determinant of potency. nih.gov For example, a 4-cyano substitution on the phenoxy ring can be more favorable than a 3-cyano substitution. nih.gov These findings underscore the importance of fine-tuning the electronic and steric properties of the phenoxy moiety to achieve optimal receptor engagement.

| Compound Modification | Target | Ki (nM) | Reference |

| 3,4-Difluorophenyl ether substitution | Dopamine D4 Receptor | 5.5 | nih.gov, nih.gov |

| 3-Methylphenyl ether substitution | Dopamine D4 Receptor | 13 | nih.gov, nih.gov |

| 4-Chlorophenyl ether substitution | Dopamine D4 Receptor | 53 | nih.gov, nih.gov |

| Phenyl ether substitution | Dopamine D4 Receptor | 27 | nih.gov, nih.gov |

| 3-Fluoro-4-methylphenyl ether substitution | Dopamine D4 Receptor | 72 | nih.gov, nih.gov |

| 4-Cyano-3-fluorophenoxy substitution | Dopamine D4 Receptor | 21 | d-nb.info |

| 3-Cyanophenoxy substitution | Dopamine D4 Receptor | 59.6 | nih.gov |

Future optimization strategies will likely involve a multiparameter approach, considering not only potency and selectivity but also pharmacokinetic properties. The use of metrics such as the central nervous system (CNS) multi-parameter optimization (MPO) score can guide the design of compounds with improved brain penetrance and drug-like properties. nih.gov

Development of Advanced Pharmacological Tool Compounds

Derivatives of this compound have shown exceptional promise as in vitro pharmacological tool compounds. researchgate.netnih.govchemrxiv.org These tools are invaluable for dissecting the roles of specific receptors in cellular signaling pathways. A key attribute of a high-quality tool compound is its high selectivity for the target of interest over other related receptors.

For instance, certain 4,4-difluoropiperidine ether-based compounds exhibit remarkable selectivity for the Dopamine D4 receptor, with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.netnih.govchemrxiv.org This high degree of selectivity makes them ideal for investigating D4 receptor function in various biological systems without the confounding effects of off-target interactions. researchgate.netnih.govchemrxiv.org

Despite their utility as in vitro tools, the development of in vivo tool compounds has been challenging due to issues such as poor microsomal stability and high plasma protein binding. researchgate.netnih.govchemrxiv.org Future efforts will need to focus on improving these pharmacokinetic properties to enable the use of these compounds in animal models, which is a critical step in validating their therapeutic potential.

Exploration of Novel Therapeutic Indications

The primary therapeutic area of interest for antagonists of the Dopamine D4 receptor, a target for which this compound derivatives have been optimized, is in the management of L-DOPA-induced dyskinesias in Parkinson's disease. d-nb.infochemrxiv.org Preclinical studies have suggested that selective D4 antagonists can alleviate these debilitating motor complications. d-nb.info The exceptional selectivity of these compounds makes them valuable for investigating D4 receptor signaling in cellular models of this condition. researchgate.netnih.govchemrxiv.org

Beyond movement disorders, there is emerging interest in the potential of D4 receptor antagonists for the treatment of glioblastoma. mdpi.comacs.org Novel piperidine-based ligands are being investigated for their anticancer activity in glioblastoma cell lines. mdpi.com Preliminary studies have shown that some of these compounds can decrease cell viability, induce cell death and cell cycle arrest, promote the production of reactive oxygen species (ROS), and cause mitochondrial dysfunction in glioblastoma cells. mdpi.com

The diverse pharmacological actions of piperidine (B6355638) derivatives, in general, suggest a broad range of potential therapeutic applications, including as anti-diabetic, anti-inflammatory, and anti-cancer agents. ijnrd.org Future research should continue to explore these and other potential indications for compounds based on the this compound scaffold.

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The design and optimization of novel compounds based on the this compound scaffold are increasingly being driven by computational approaches. Cheminformatics and artificial intelligence (AI) are playing a pivotal role in accelerating the drug discovery process.

Quantitative structure-activity relationship (QSAR) modeling is a key computational tool used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov For piperidine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov These models can help in the design of new derivatives with enhanced potency.

Molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes of these compounds at their target receptors. nih.govnih.govmdpi.com By visualizing the interactions between the ligand and the receptor's active site, researchers can make rational design decisions to improve binding affinity and selectivity. nih.govnih.govmdpi.com For example, docking studies have been used to rationalize the observed structure-activity relationships in a series of D4 receptor antagonists. mdpi.com

Furthermore, ligand-based ultralarge library screening using artificial neural network (ANN) QSAR models has been employed to identify new candidate D4 receptor antagonists from vast chemical libraries. nih.gov This approach allows for the rapid screening of millions of compounds to identify promising hits for further development. The integration of these in silico methods is crucial for the efficient design and optimization of the next generation of therapeutics derived from the this compound core.

Methodological Advancements in Synthesis and Characterization

The synthesis of piperidine derivatives has seen significant advancements, enabling the creation of a diverse range of analogues for biological evaluation. Modern organic synthesis provides numerous routes to the piperidine core, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. chemrxiv.org

For the synthesis of fluorinated derivatives, such as the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, specific synthetic routes have been developed. These often start from commercially available building blocks and involve key steps such as mesylation of a hydroxymethyl group followed by nucleophilic substitution with a phenol (B47542) to form the desired ether linkage. nih.gov

The characterization of these compounds relies on a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis, to confirm their structure and purity. nih.gov As new and more complex derivatives are designed, the development of efficient and stereoselective synthetic methods will continue to be a critical area of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Phenoxyphenoxy)piperidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrolysis of intermediates using bases (e.g., NaOH) in solvents like amides, ethers, or esters is a key step . Optimization includes solvent selection (e.g., dichloromethane for improved reactivity) and catalyst use, such as piperidine in Knoevenagel condensations to enhance yield . Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How is NMR spectroscopy utilized to characterize this compound and its intermediates?

- Methodological Answer : H and C NMR are critical for structural confirmation. For instance, aromatic proton signals in the range of δ 6.95–7.6 ppm and piperidine methylene protons (δ 1.6–3.8 ppm) help identify substituent positions . Advanced 2D techniques (e.g., COSY, HSQC) resolve overlapping peaks in complex derivatives. Discrepancies between theoretical and observed spectra, such as shifts caused by electron-withdrawing groups (e.g., sulfonyl), require iterative analysis and comparison with reference data .

Q. What analytical techniques are employed to confirm the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment (>99%) . Elemental analysis (C, H, N) validates stoichiometry, with tolerances ≤0.4% deviation from theoretical values (e.g., C: 65.66% theoretical vs. 65.53% observed) . Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 426.2 for derivatives) .

Advanced Research Questions

Q. How can conflicting elemental analysis data be resolved during compound validation?

- Methodological Answer : Minor discrepancies (e.g., 0.1–0.3% deviation in carbon content) may arise from hygroscopicity or residual solvents. Drying samples under vacuum (40–60°C) for 24 hours minimizes moisture interference. Cross-validation with combustion analysis or X-ray crystallography (for crystalline derivatives) provides additional confirmation . For non-crystalline compounds, high-resolution MS (HRMS) ensures accurate molecular formula assignment .

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Methodological Answer : Solvent systems significantly impact yields. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while inert atmospheres (N) prevent oxidation of sensitive intermediates . Catalytic piperidine (5–10 mol%) in Knoevenagel reactions accelerates enolate formation, improving yields from 32% to >50% . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Systematic SAR studies involve modifying the phenoxy or piperidine moieties. For example:

- Phenoxy substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -CF) to assess impact on receptor binding .